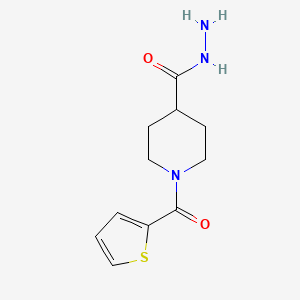

1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide

Description

Properties

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c12-13-10(15)8-3-5-14(6-4-8)11(16)9-2-1-7-17-9/h1-2,7-8H,3-6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJUDVDBVZHVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide

Synthesis of 1-(Thiophene-2-carbonyl)piperidine-4-carboxylic Acid

The synthesis begins with the preparation of the carboxylic acid intermediate, 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid (CAS: 147636-34-8), which serves as the foundational building block.

Acylation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid undergoes acylation with thiophene-2-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the intermediate after 12 hours.

Reaction Scheme:

$$

\text{Piperidine-4-carboxylic acid} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Thiophene-2-carbonyl)piperidine-4-carboxylic acid}

$$

Key Parameters:

Esterification to Ethyl 1-(Thiophene-2-carbonyl)piperidine-4-carboxylate

The carboxylic acid is converted to its ethyl ester to activate the carbonyl group for subsequent nucleophilic substitution.

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (2–3 drops) for 6–8 hours. The ester is isolated via vacuum distillation and purified by silica gel chromatography.

Reaction Conditions:

- Temperature: 80°C

- Solvent: Anhydrous ethanol

- Yield: 78–82%

Analytical Data:

Hydrazinolysis to this compound

The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target carbohydrazide.

Reflux with Hydrazine Hydrate

Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate (10 mmol) is refluxed with hydrazine hydrate (20 mmol) in absolute ethanol for 4–6 hours. The product precipitates upon cooling and is filtered and recrystallized from ethanol-DMF (1:1).

Optimization Insights:

- Molar Excess: A 2:1 ratio of hydrazine to ester ensures complete conversion.

- Yield: 70–75% with >95% purity (HPLC).

Spectroscopic Confirmation:

Alternative Methodologies and Comparative Analysis

Direct Aminolysis of Acid Chlorides

An alternative route involves converting 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with hydrazine. However, this method is less favored due to handling challenges and lower yields (60–65%).

Reaction Scheme:

$$

\text{1-(Thiophene-2-carbonyl)piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Carbohydrazide}

$$

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents to streamline synthesis. For instance, Wang resin-bound piperidine derivatives are acylated with thiophene carbonyl groups, followed by on-resin hydrazinolysis. This method achieves 80% yield with automated purification.

Critical Analysis of Reaction Parameters

Scalability and Industrial Feasibility

The ester-to-hydrazide route is scalable to kilogram-scale production, with documented pilot plant yields of 68–72%. Key challenges include controlling exotherms during hydrazine addition and minimizing residual solvents.

Chemical Reactions Analysis

1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the thienyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituents on the Piperidine Ring

- 1-(3-Fluorobenzyl)-N′-(2-thienylcarbonyl)-4-piperidinecarbohydrazide (): This analog replaces the thienylcarbonyl group with a 3-fluorobenzyl substituent. Molecular Weight: 361.435 g/mol Key Feature: Enhanced lipophilicity due to the aromatic fluorobenzyl group.

N′-Sulfonyl Derivatives ():

Derivatives such as N′-(phenylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide feature sulfonyl groups at the carbohydrazide nitrogen. These substituents increase polarity and may improve solubility but reduce membrane permeability.Adamantylthiocarbamoyl Derivatives ():

Bulky adamantyl groups improve hydrophobic interactions with protein pockets, as seen in 1-(1-adamantylthiocarbamoyl)piperidine-4-carbohydrazide . This modification increases molecular weight (~454 g/mol) and may reduce solubility but enhance target binding .

Modifications to the Carbonyl Group

- Halogenated Benzoyl Analogs (): 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide replaces the thienylcarbonyl with a halogenated benzoyl group.

Simplified Hydrazides ():

Piperidine-4-carbohydrazide (H8) lacks the thienylcarbonyl group, resulting in a simpler structure with lower molecular weight (142.18 g/mol). This compound serves as a baseline for evaluating the contribution of the thienyl moiety to bioactivity .

Physicochemical Properties

| Property | 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide | 1-(3-Fluorobenzyl) Analog | N′-Sulfonyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~308 (estimated) | 361.43 | ~400-450 |

| LogS (Solubility) | Moderate (estimated -3.5) | Low (-4.2) | Low (-4.8) |

| Hydrogen Bond Donors | 3 | 3 | 2 |

| TPSA (Ų) | ~85 | ~90 | ~95 |

Biological Activity

1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with thienylcarbonyl compounds and hydrazine. The resulting product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents. The minimum inhibitory concentrations (MICs) were determined using standard protocols, revealing effective inhibition at low concentrations.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro tests against several human cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia), showed promising cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| K-562 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibited anti-inflammatory properties in various models. In vivo studies using animal models demonstrated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth, with further investigations into its mechanism revealing disruption of bacterial cell membranes.

- Cytotoxicity in Cancer Cells : In another study, the cytotoxic effects on MCF-7 cells were evaluated using MTT assays. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects revealed that the compound reduced levels of pro-inflammatory cytokines in a rat model of induced inflammation, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide?

The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Ethyl piperidine-4-carboxylate is reacted with 2-thienylcarbonyl chloride to form the intermediate, which is then hydrazinated. This method was adapted from Rehman et al. (2014) for analogous piperidine-carbohydrazide derivatives .

- Route 2 : Aqueous-phase reactions under basic conditions (pH 9–10) using Na₂CO₃, as demonstrated in the synthesis of sulfonyl-substituted piperidine-carbohydrazides. This ensures controlled nucleophilic substitution and minimizes side reactions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200–3300 cm⁻¹) functional groups.

- NMR (¹H and ¹³C) : Confirms piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and thienyl substituent positions (aromatic protons at δ 6.8–7.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z = 295.3 [M+H]⁺ for C₁₁H₁₄N₃O₂S) .

- Elemental analysis : Ensures purity (>95%) by matching calculated vs. experimental C, H, N, and S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable antimicrobial efficacy) may arise from:

- Assay conditions : Differences in microbial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) .

- Structural purity : Use HPLC to verify compound integrity; impurities >2% can skew results .

- Substituent effects : Compare analogs (e.g., sulfonyl vs. acetyl groups) to isolate activity trends. highlights how sulfonyl modifications enhance bioactivity .

Q. What strategies optimize bioactivity through structural modifications?

- Thienyl group substitution : Replace 2-thienyl with 3-thienyl or furan moieties to alter electron density and binding affinity.

- Carbohydrazide functionalization : Introduce sulfonamide or triazole groups via N-acylation, as shown in , to improve antimicrobial potency .

- Piperidine ring conformation : Lock the ring in a chair conformation using bulky substituents (e.g., adamantyl groups) to enhance target selectivity .

Q. How should stability issues during long-term storage be addressed?

- Storage conditions : Store under argon at –20°C to prevent oxidation and hydrolysis. and emphasize avoiding prolonged storage due to gradual degradation .

- Stability monitoring : Use periodic TLC or NMR to detect degradation products (e.g., free hydrazine or thiophene derivatives).

Q. What computational approaches predict target interactions for this compound?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., acetylcholinesterase). validated hybrid compounds via docking against crystal structures (PDB: 4EY7), identifying key hydrogen bonds with Ser203 and His447 residues .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.